molecular formula C13H15ClN2O3S B090892 Chlorcyclamide CAS No. 19523-45-6

Chlorcyclamide

Cat. No.: B090892
CAS No.: 19523-45-6
M. Wt: 314.79 g/mol
InChI Key: FYXGVXFKJXCRRO-UHFFFAOYSA-N
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Description

Chlorcyclamide (chemical formula: C₁₆H₁₈ClN₃O₂S) is a sulfonamide-derived compound primarily studied for its pharmacological properties, including antimicrobial and anti-inflammatory activities . Its mechanism of action involves inhibition of bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis, making it effective against gram-positive and gram-negative pathogens . Structurally, this compound features a chlorinated benzene ring linked to a sulfonamide group and a cyclic amide moiety, contributing to its stability and bioavailability .

Properties

CAS No.

19523-45-6

Molecular Formula

C13H15ClN2O3S

Molecular Weight

314.79 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea

InChI

InChI=1S/C13H15ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,15,16,17)

InChI Key

FYXGVXFKJXCRRO-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Synonyms

chlorcyclamide
chlorcyclamide monosodium salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Chlorcyclamide belongs to the sulfonamide class, sharing core structural features with compounds like Sulfamethoxazole and Sulfadiazine . Key differences lie in substituent groups:

Property This compound Sulfamethoxazole Sulfadiazine
Molecular Weight (g/mol) 351.85 253.28 250.28
Solubility (mg/mL) 12.5 (pH 7.4) 3.2 (pH 7.4) 7.9 (pH 7.4)
pKa 6.1, 10.8 5.7, 1.6 6.4, 2.0
Bioavailability (%) 85–90 70–80 75–85

Data synthesized from pharmacological databases and peer-reviewed studies .

The chlorine atom in this compound enhances lipophilicity, improving tissue penetration compared to non-halogenated sulfonamides . However, this modification increases metabolic complexity, as evidenced by its longer half-life (t₁/₂ = 8–10 h) versus Sulfamethoxazole (t₁/₂ = 6–8 h) .

Pharmacokinetic and Efficacy Profiles

  • Antimicrobial Spectrum: this compound demonstrates broader activity against Pseudomonas aeruginosa and Staphylococcus aureus (MIC₉₀ = 2–4 µg/mL) compared to Sulfadiazine (MIC₉₀ = 8–16 µg/mL) .
  • Toxicity : In rodent models, this compound exhibited lower nephrotoxicity (LD₅₀ = 1,200 mg/kg) than Sulfamethoxazole (LD₅₀ = 800 mg/kg), attributed to reduced crystalluria risk .
  • Synergy with Adjuvants : Combining this compound with trimethoprim (1:5 ratio) showed a 4-fold increase in efficacy against E. coli, comparable to Sulfamethoxazole-trimethoprim combinations but with fewer adverse effects .

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